Diethyl 3-(2-aminoethylamino)pentanedioate

Description

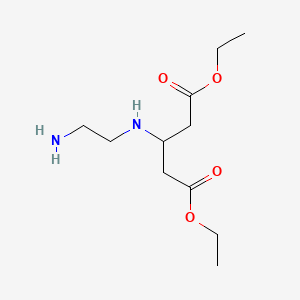

Diethyl 3-(2-aminoethylamino)pentanedioate is a pentanedioate ester derivative featuring a 2-aminoethylamino substituent at the 3-position. This compound combines the hydrolytic stability of diethyl esters with the reactivity of a primary amine group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The aminoethylamino group enhances polarity and hydrogen-bonding capacity, which can influence solubility, biological interactions, and coordination chemistry .

Properties

Molecular Formula |

C11H22N2O4 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

diethyl 3-(2-aminoethylamino)pentanedioate |

InChI |

InChI=1S/C11H22N2O4/c1-3-16-10(14)7-9(13-6-5-12)8-11(15)17-4-2/h9,13H,3-8,12H2,1-2H3 |

InChI Key |

BDLWOGHASNEISY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)NCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Diethyl 3-(Phenylimino)pentanedioate

Key Differences :

- Substituent: The phenylimino group (Schiff base) replaces the aminoethylamino group.

- Reactivity: The imino group facilitates conjugation and may participate in redox reactions, whereas the aminoethylamino group enables nucleophilic substitution or metal coordination.

- Applications: Phenylimino derivatives are often intermediates in heterocyclic synthesis, while the aminoethylamino variant is tailored for bioactivity or chelation .

Data Comparison :

| Property | Diethyl 3-(2-Aminoethylamino)pentanedioate | Diethyl 3-(Phenylimino)pentanedioate |

|---|---|---|

| Functional Group | -NH-CH2-CH2-NH2 | -N=C(Ph) |

| Polarity | High (due to amine) | Moderate (aromatic dominance) |

| Synthetic Utility | Drug intermediates, chelators | Heterocycle precursors |

Diethyl 3,3-Bis(acryloyl)pentanedioate (JUMJEI)

Key Differences :

- Substituents : JUMJEI features acryloyl groups at both 3-positions, creating a bis-acrylate structure.

- Reactivity : Acryloyl groups enable polymerization or Michael addition, contrasting with the amine-mediated reactivity of the target compound.

- Applications: JUMJEI is used in polymer chemistry, whereas the aminoethylamino derivative is more suited for biomedical applications .

Structural Highlights :

- JUMJEI’s extended π-system and ester linkages enhance rigidity, while the aminoethylamino group in the target compound introduces flexibility and hydrogen-bonding sites.

Diethyl Pentanedioate (Unsubstituted)

Key Differences :

Thermodynamic Comparison :

- The aminoethylamino group lowers the compound’s logP (increasing hydrophilicity) compared to the unsubstituted diethyl pentanedioate.

Patent-Derived Fluorinated Analog (EP 4,374,877 A2)

Key Differences :

- Complexity : The patent compound includes difluoro, trifluoromethyl, and carbamoyl groups, creating a highly electronegative and sterically hindered structure.

- Function: Designed as a pharmaceutical intermediate, leveraging fluorine atoms for metabolic stability and target binding. The aminoethylamino group in the target compound may serve as a simpler precursor for such syntheses .

Material Science

- While silane analogs (e.g., AEAPTMS in ) use aminoethylamino groups for surface adhesion, the target compound’s ester backbone limits direct material applications but expands its utility in polymer-modified drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.